3-Methyl-benzo[d]isoxazole-5-boronic acid
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Overview
Description
3-Methyl-benzo[d]isoxazole-5-boronic acid is a boronic acid derivative that features a benzo[d]isoxazole ring substituted with a methyl group at the 3-position and a boronic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of microwave-assisted synthesis and catalyst-free methods has also been explored to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-benzo[d]isoxazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.
Scientific Research Applications
3-Methyl-benzo[d]isoxazole-5-boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-benzo[d]isoxazole-5-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Benzo[d]isoxazole-5-boronic acid: Lacks the methyl group at the 3-position.
3-Methyl-isoxazole-5-boronic acid: Lacks the benzo ring structure.
Benzo[d]isoxazole-4-boronic acid: Boronic acid group at the 4-position instead of the 5-position.
Uniqueness: 3-Methyl-benzo[d]isoxazole-5-boronic acid is unique due to the presence of both the methyl group and the boronic acid group at specific positions on the benzo[d]isoxazole ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVYLRGJWAXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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